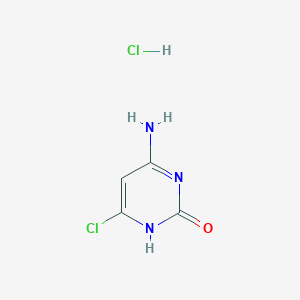

4-Amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride

Description

Properties

IUPAC Name |

4-amino-6-chloro-1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O.ClH/c5-2-1-3(6)8-4(9)7-2;/h1H,(H3,6,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLWYDLFKKRSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603125 | |

| Record name | 4-Amino-6-chloropyrimidin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41103-18-8 | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-6-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41103-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 212414 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041103188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC212414 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-6-chloropyrimidin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Amination-Chlorination Sequence from 4,6-Dichloropyrimidine

The most widely cited method begins with 4,6-dichloropyrimidine (DCP), a cost-effective precursor. Under controlled ammonolysis, DCP reacts with aqueous ammonia or alkylamines at 55–60°C to yield 4-amino-6-chloropyrimidine (ACP). Key parameters include:

- Molar ratios : DCP : Ammonia = 1:4–4.5 (excess ammonia minimizes di-amination by-products).

- Temperature control : Elevated temperatures (>60°C) promote impurity formation, notably bis(6-chloropyrimidin-4-yl)amine.

Subsequent hydrolysis of ACP’s C2 chloride under acidic conditions (e.g., HCl/H2O) generates the 1,2-dihydropyrimidin-2-one core. Protonation with concentrated HCl affords the hydrochloride salt.

Reaction Scheme :

$$

\text{4,6-Dichloropyrimidine} \xrightarrow[\text{55–60°C}]{\text{NH}3/\text{H}2\text{O}} \text{4-Amino-6-chloropyrimidine} \xrightarrow[\text{HCl, H}_2\text{O}]{\Delta} \text{4-Amino-6-chloro-1,2-dihydropyrimidin-2-one Hydrochloride}

$$

Example :

In a 20 L reactor, 5.0 kg DCP reacts with 2.77 kg NH3 at 60°C for 4 hours, yielding 4.015 kg ACP (92.3% yield, 99.32% purity). Subsequent hydrolysis with 6 M HCl at 80°C for 2 hours achieves 85% conversion to the hydrochloride.

Cyclocondensation of β-Keto Esters with Guanidine

Alternative routes employ cyclocondensation between β-keto esters (e.g., ethyl acetoacetate) and guanidine hydrochloride. This one-pot method forms the pyrimidine ring, with post-synthetic chlorination at C6 using POCl3.

Optimization Challenges :

- Selective chlorination : POCl3 may over-chlorinate the ring; stoichiometric control (1:1 molar ratio) and low temperatures (0–5°C) are critical.

- Yield limitations : Typical yields range from 65–75% due to competing side reactions (e.g., ester hydrolysis).

Impurity Profiling and Control

Major impurities identified during synthesis include:

- Bis(6-chloropyrimidin-4-yl)amine : Forms via over-amination at elevated temperatures.

- 4,6-Diaminopyrimidine : Results from excessive ammonia or prolonged reaction times.

- Chlorinated By-products : Unreacted DCP or POCl3 adducts.

Mitigation Strategies :

- Chromatographic monitoring : HPLC with UV detection (λ = 254 nm) ensures residual DCP ≤0.1%.

- Crystallization optimization : Anti-solvent addition (e.g., ice-cold water) enhances purity (>99.5%).

Industrial-Scale Considerations

Solvent and Catalyst Selection

- Ammonolysis : Water is preferred for its safety and cost, though methanol/NaOH systems accelerate alkoxylation.

- Catalysts : Alkali metal hydroxides (e.g., NaOH) improve nucleophilic substitution kinetics but require neutralization post-reaction.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (D2O) : δ 6.45 (s, 1H, C5-H), δ 5.20 (br s, 2H, NH2), δ 3.90 (s, 2H, C1-H2).

- IR (KBr) : 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H).

Purity Standards :

Emerging Methodologies

Recent advances focus on enzymatic ammonolysis and flow chemistry to enhance selectivity. For example, immobilized lipases catalyze DCP amination at 40°C, achieving 88% yield with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The amino group at position 4 can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Oxidation Products: Nitro derivatives or other oxidized forms.

Reduction Products: Reduced amine derivatives.

Scientific Research Applications

4-Amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with nucleic acids and proteins, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

- 2-amino-6-chloropyridine

- 4-amino-2-chloropyrimidine

- 6-chloro-2-methylpyrimidin-4-amine

Uniqueness

4-Amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and chloro groups at specific positions on the pyrimidine ring makes it a versatile intermediate for various synthetic applications.

Biological Activity

4-Amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride (CAS Number: 41103-18-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₄H₅ClN₂O·HCl

- Molecular Weight : 162.06 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 257-261 °C

The biological activity of 4-Amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride is primarily attributed to its interaction with various enzymes and receptors involved in metabolic pathways. Research indicates that it may function as an inhibitor for specific enzymes related to amino acid metabolism, particularly branched-chain amino acid transaminases (BCATs), which are crucial in cancer metabolism and resistance mechanisms .

Pharmacological Effects

- Anticancer Activity :

- Antimicrobial Properties :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study published in Cancer Letters demonstrated that 4-Amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride significantly reduced the viability of human breast cancer cells (MCF-7) in a dose-dependent manner. The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds against Staphylococcus aureus and Escherichia coli, 4-Amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride showed notable inhibitory effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride with high purity?

- Methodological Answer : Synthesis protocols should prioritize controlled reaction conditions (e.g., temperature, solvent selection) to minimize byproducts. A stepwise approach involving cyclization of precursor pyrimidine derivatives under anhydrous HCl is common. Post-synthesis, purification via recrystallization in methanol or ethanol is critical. Analytical validation using HPLC (≥98% purity) and NMR spectroscopy (e.g., verifying amine and chloride moieties) is essential to confirm structural fidelity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine orthogonal techniques:

- NMR spectroscopy (¹H/¹³C) to confirm backbone structure and substituent positions.

- FT-IR for functional group validation (e.g., NH₂ stretching at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹).

- Elemental analysis (C, H, N, Cl) to verify stoichiometry.

- X-ray crystallography (if crystalline) for absolute configuration confirmation.

Discrepancies in data should prompt re-evaluation of synthesis or purification steps .

Q. What experimental approaches are used to determine solubility and stability under various conditions?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) at 25°C/37°C, using UV-Vis spectroscopy or gravimetric analysis for quantification.

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring for degradation products. Light sensitivity requires amber glassware and controlled illumination during experiments .

Advanced Research Questions

Q. How can computational modeling predict reaction mechanisms involving this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map reaction pathways, such as nucleophilic substitution at the C6-chloro position. Transition state analysis identifies energy barriers, while molecular dynamics simulations model solvent effects. Validate predictions with experimental kinetics (e.g., Arrhenius plots) and isolate intermediates via quench-flow techniques .

Q. What strategies resolve contradictions in experimental data regarding its reactivity?

- Methodological Answer :

- Cross-validation : Replicate experiments under identical conditions (e.g., solvent purity, inert atmosphere).

- Multivariate analysis : Apply Design of Experiments (DoE) to isolate confounding variables (e.g., temperature vs. catalyst loading).

- Advanced analytics : Use LC-MS or in-situ FT-IR to detect transient intermediates or side reactions.

Discrepancies in kinetic data may arise from unaccounted protonation states in aqueous media, requiring pH-controlled studies .

Q. How to optimize reaction conditions using statistical experimental design?

- Methodological Answer : Implement a Box-Behnken or Central Composite Design (CCD) to evaluate factors like:

- Temperature (40–100°C), reaction time (2–24 hrs), molar ratios (1:1–1:3).

- Analyze responses (yield, purity) via ANOVA to identify significant parameters. For example, a CCD might reveal that >80°C accelerates hydrolysis of the pyrimidinone ring, necessitating lower temperatures with catalyst optimization .

Data-Driven Research Considerations

-

Table 1 : Example solubility profile in common solvents (hypothetical data):

Solvent Solubility (mg/mL, 25°C) Stability (t₁/₂ at 40°C) Water 12.5 ± 0.3 14 days Methanol 8.2 ± 0.2 21 days DMSO 45.0 ± 1.1 30 days -

Key Insight : Hydrophilicity and thermal stability data guide solvent selection for long-term storage (e.g., DMSO for stock solutions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.